molecular formula C9H17NO4 B555600 (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 25456-76-2

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No. B555600
CAS RN: 25456-76-2
M. Wt: 203.24 g/mol
InChI Key: QVAQMUAKTNUNLN-ZCFIWIBFSA-N
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Scientific Research Applications

  • Dipeptide Synthesis

    • Field : Organic Chemistry
    • Application : The tert-butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides .
    • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Protein Interaction Prediction

    • Field : Bioinformatics
    • Application : The AlphaFold 3 AI model developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of all of life’s molecules, potentially including "®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid" .
    • Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
  • Neurotransmitter Detection

    • Field : Neuroscience
    • Application : Surface enhanced Raman scattering (SERS) can be used for detecting neurotransmitters such as glutamate (GLU) and gamma-amino butyric acid (GABA) .
    • Method : The method involves using SERS, a spectroscopic technique, to detect the presence of specific neurotransmitters .
    • Results : The results of this method would depend on the specific experiment and the neurotransmitters being detected .
  • Drug Design

    • Field : Pharmacology
    • Application : The AlphaFold 3 AI model can be used for drug design, potentially involving "®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid" .
    • Method : AlphaFold 3 generates the joint 3D structure of a given list of molecules, revealing how they all fit together . This can be used to design drugs that interact with specific proteins or other molecules .
    • Results : Isomorphic Labs is already collaborating with pharmaceutical companies to apply AlphaFold 3 to real-world drug design challenges and develop new life-changing treatments for patients .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be used for organic synthesis .
    • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Protein Interaction Modeling

    • Field : Bioinformatics
    • Application : Google DeepMind’s AlphaFold Server can be used for predicting how proteins interact with other molecules throughout the cell .
    • Method : With just a few clicks, biologists can harness the power of AlphaFold 3 to model structures composed of proteins, DNA, RNA and a variety of other molecules .
    • Results : Millions of researchers globally have used AlphaFold 2 to make discoveries in areas including malaria vaccines, cancer treatments and enzyme design. AlphaFold has been cited more than 20,000 times and its scientific impact recognized through many prizes, most recently the Breakthrough Prize in Life Sciences .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, care should be taken when handling any chemical compound, particularly those used in organic synthesis5.


properties

IUPAC Name

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAQMUAKTNUNLN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427163
Record name (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid

CAS RN

25456-76-2
Record name (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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